

Application Notes and Protocols: Utilizing NR1H4 Activator 1 in Human Liver Organoids

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Compound of Interest

Compound Name: NR1H4 activator 1

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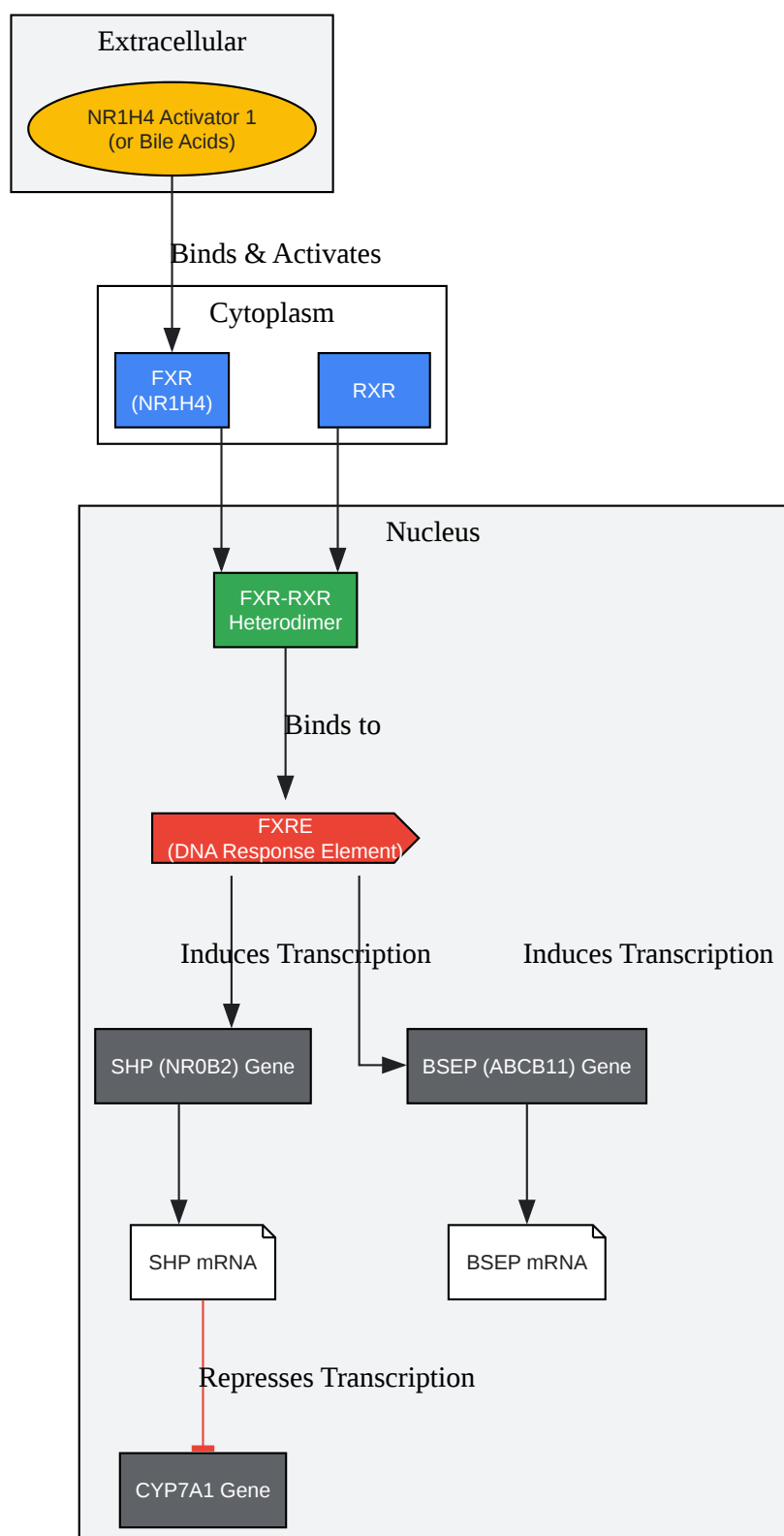
For Researchers, Scientists, and Drug Development Professionals

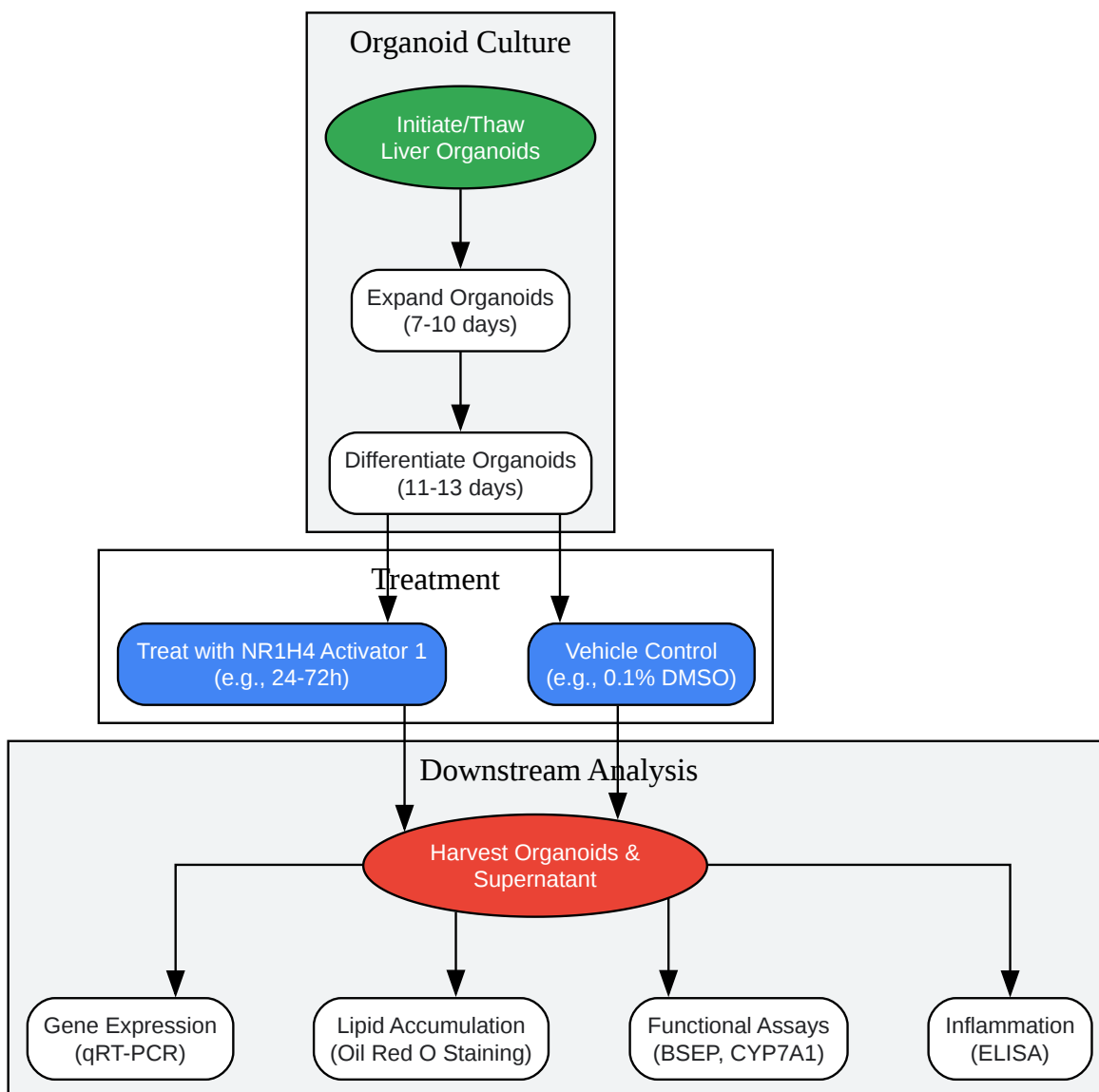
Introduction

The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose metabolism.^{[1][2][3]} Its critical role in maintaining hepatic homeostasis makes it a key therapeutic target for a range of liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cholestasis.^{[4][5][6]} Human liver organoids, three-dimensional self-organizing structures derived from stem cells, offer a physiologically relevant in vitro model system that recapitulates many aspects of the native human liver.^{[7][8]} This document provides detailed protocols for the application of **NR1H4 activator 1**, a selective synthetic agonist of FXR, in differentiated human liver organoids to assess its biological activity and therapeutic potential.

Core Principle: NR1H4 (FXR) Signaling Pathway

NR1H4/FXR is activated by bile acids. Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.^{[2][5][7]} Key downstream effects include the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.^{[2][9]} FXR activation also upregulates the expression of the Bile Salt Export Pump (BSEP or ABCB11), a transporter responsible for pumping bile salts out of hepatocytes, thereby protecting the liver from bile acid toxicity.^{[4][10]}





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